molecular formula C13H15BClFO4 B13127474 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B13127474
M. Wt: 300.52 g/mol
InChI Key: NCWQKLPCTBJHBA-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic ester derivative of benzoic acid featuring chlorine (position 5), fluorine (position 2), and a pinacol boronate group (position 4). This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl motifs for pharmaceuticals and materials . Its electron-withdrawing substituents (Cl and F) enhance reactivity in coupling reactions, while the carboxylic acid group enables further functionalization.

Properties

Molecular Formula

C13H15BClFO4

Molecular Weight

300.52 g/mol

IUPAC Name

5-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

InChI

InChI=1S/C13H15BClFO4/c1-12(2)13(3,4)20-14(19-12)8-6-10(16)7(11(17)18)5-9(8)15/h5-6H,1-4H3,(H,17,18)

InChI Key

NCWQKLPCTBJHBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C(=O)O)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

This is the most prevalent method for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group on the aromatic ring.

  • Starting Material:
    5-chloro-2-fluoro-4-halobenzoic acid or its ester derivative (commonly bromide or iodide at the 4-position).

  • Reagents and Conditions:

    • Bis(pinacolato)diboron (B2Pin2) as the boron source.
    • Palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.
    • Base such as potassium acetate or cesium carbonate.
    • Solvent: typically 1,4-dioxane or dimethylformamide (DMF).
    • Temperature: 80–100°C.
    • Reaction time: 2–24 hours depending on scale and substrate reactivity.
  • Mechanism:
    Oxidative addition of the aryl halide to Pd(0), transmetallation with B2Pin2, and reductive elimination to form the aryl boronate ester.

  • Outcome:
    High regioselectivity and yields (often >70%) of the aryl boronate ester intermediate.

Transesterification and Deprotection

  • The pinacol boronate ester can be converted to the free boronic acid by mild acidic conditions or transesterification.

  • Research indicates that mild aqueous acidic conditions (e.g., 0.1 N HCl with acetone-water mixture) in the presence of methyl boronic acid efficiently deprotect pinacol esters without decomposition, yielding the free boronic acid derivative in good purity and yield.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Halogenation Starting benzoic acid derivatives 5-chloro-2-fluoro-4-bromobenzoic acid >80 Commercially available or synthesized
2 Miyaura Borylation B2Pin2, Pd catalyst, KOAc, dioxane, 90°C, 12 h 5-chloro-2-fluoro-4-(pinacolboronate)benzoic acid 70-85 High regioselectivity
3 Ester hydrolysis (if needed) Aqueous base or acid 5-chloro-2-fluoro-4-(pinacolboronate)benzoic acid (free acid) Quantitative Final purification step
4 Optional deprotection 0.1 N HCl, methyl boronic acid, acetone-water Free boronic acid derivative 75-90 Mild conditions prevent decomposition

Research Findings and Optimization Notes

  • The palladium-catalyzed borylation is sensitive to the nature of the halogen; bromides and iodides are preferred over chlorides for higher reactivity.

  • The presence of electron-withdrawing groups such as chloro and fluoro on the aromatic ring can influence the reaction rate and selectivity, often requiring optimization of catalyst loading and temperature.

  • Transesterification of pinacol boronate esters to free boronic acids can be efficiently performed under mild acidic aqueous conditions with methyl boronic acid as a transesterification agent, avoiding harsh acidic conditions that cause decomposition.

  • Industrial synthesis may employ continuous flow reactors to enhance reproducibility and scale-up efficiency, with automated control of temperature and reagent feed rates to optimize yield and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Advantages Disadvantages
Miyaura Borylation 4-bromo-5-chloro-2-fluorobenzoic acid Bis(pinacolato)diboron, Pd catalyst, KOAc 80-100°C, 12-24 h High yield, regioselective Requires Pd catalyst, sensitive to halide type
Directed Lithiation 5-chloro-2-fluorobenzoic acid n-BuLi, trialkyl borate -78°C, inert atmosphere Regioselective, no Pd needed Sensitive to moisture, low temperature required
Transesterification (deprotection) Pinacol boronate ester intermediate Methyl boronic acid, 0.1 N HCl, acetone-water Room temp, mild acidic Mild conditions, high purity Additional step, requires purification

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound .

Scientific Research Applications

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with hydroxyl groups, forming boronate esters. This interaction is crucial in many of its applications, such as in the Suzuki-Miyaura cross-coupling reaction .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents CAS Number Molecular Weight Melting Point (°C) Reactivity Notes Applications
Target Compound : 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Cl (5), F (2), boronate (4) - 299.26 (calculated) - High reactivity due to electron-withdrawing Cl/F; suitable for sterically demanding couplings Pharmaceutical intermediates, agrochemicals
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid H, boronate (4) 180516-87-4 248.08 227–232 Moderate reactivity; unsubstituted aromatic ring General cross-coupling reactions
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid F (5), boronate (2) 2377607-51-5 266.07 - Lower steric hindrance; fluorine enhances stability Antimicrobial intermediates
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid F (3), boronate (4) 1050423-87-4 266.07 - Meta-substitution reduces coupling efficiency Specialized asymmetric synthesis
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CH₃ (2), boronate (5) 1431542-21-0 262.11 - Electron-donating methyl group lowers reactivity Polymer additives, hydrophobic materials

Reactivity in Cross-Coupling Reactions

The target compound’s chlorine and fluorine substituents activate the boronate group toward Suzuki-Miyaura couplings by withdrawing electron density, facilitating transmetalation with palladium catalysts . In contrast, the methyl-substituted analog (CAS 1431542-21-0) exhibits reduced reactivity due to electron-donating effects, requiring harsher reaction conditions. The 4-boronate benzoic acid (CAS 180516-87-4) lacks halogen substituents, making it less reactive but broadly applicable in simpler couplings .

Physical Properties and Stability

  • Melting Points : The 4-substituted analog (CAS 180516-87-4) has a high melting point (227–232°C), indicative of crystalline stability . The target compound’s melting point is likely similar but unconfirmed.
  • Solubility : The carboxylic acid group imparts moderate polarity, but lipophilic boronate and halogen substituents reduce aqueous solubility. Fluorinated analogs (e.g., CAS 2377607-51-5) may exhibit improved solubility in organic solvents .
  • Stability : Boronate esters are hydrolytically stable under anhydrous conditions but may degrade in acidic/alkaline environments. Electron-withdrawing groups in the target compound could slow hydrolysis compared to methyl-substituted analogs .

Biological Activity

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16BClFNO2
  • Molecular Weight : 271.52 g/mol
  • CAS Number : 1269232-96-3

Mechanisms of Biological Activity

The biological activity of 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily attributed to its interactions with various biological targets. The compound's structure suggests potential inhibitory effects on enzymes involved in cancer progression and other diseases.

Enzyme Inhibition

Research indicates that the compound may inhibit specific enzymes related to cancer cell proliferation. For instance, it has been shown to interact with matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .

Biological Activity Data

Activity IC50 Value Test System Reference
Inhibition of MMPsIC50 = 0.126 μMMDA-MB-231 TNBC cell line
Anticancer activityIC50 = 0.87–12.91 μMMCF-7 and MDA-MB-231 cells
Safety profile (acute toxicity)No toxicity up to 2000 mg/kgKunming mice

Study 1: Anticancer Properties

In a study examining the anticancer properties of various derivatives including 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, it was found that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The selectivity index indicated a more potent effect on cancer cells compared to normal cells .

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has a favorable profile with an oral bioavailability of approximately 31.8% and clearance rates indicating moderate systemic exposure . This suggests potential for therapeutic applications in oral formulations.

Safety and Toxicology

The safety profile of 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid was assessed in animal models. It demonstrated no acute toxicity at high doses (up to 2000 mg/kg), indicating a promising safety margin for further development in clinical settings .

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